molecular formula C9H6Cl2F3NO B6615282 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide CAS No. 572881-38-0

2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6615282
CAS No.: 572881-38-0
M. Wt: 272.05 g/mol
InChI Key: ZCZQNSBLIISUDC-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C9H7ClF3NO It is a halogenated amide, characterized by the presence of chlorine and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: 2-chloro-4-(trifluoromethyl)aniline and chloroacetyl chloride

    Catalysts: Base such as triethylamine

    Solvents: Organic solvents like dichloromethane

    Purification: Crystallization or recrystallization to obtain pure product

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The amide group can be oxidized under specific conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted amides.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-trifluoromethylphenyl)acetamide
  • 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
  • 2-Chloro-N-(4-chlorophenyl)acetamide

Uniqueness

2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F3NO/c10-4-8(16)15-7-2-1-5(3-6(7)11)9(12,13)14/h1-3H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZQNSBLIISUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701199534
Record name 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

572881-38-0
Record name 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=572881-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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